![molecular formula C9H11NO3 B1599600 2-((2-Methoxyphenyl)amino)acetic acid CAS No. 94800-23-4](/img/structure/B1599600.png)
2-((2-Methoxyphenyl)amino)acetic acid
Overview
Description
Scientific Research Applications
Crystallography and Structural Analysis
The molecular structure of 2-((2-Methoxyphenyl)amino)acetic acid has been determined through crystallographic studies . This compound’s crystal structure provides valuable insights into its chemical behavior and reactivity. Researchers utilize this data to understand the compound’s interaction with other molecules, which is crucial in the design of new materials and drugs.
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceuticals . Its role in drug development is significant due to its chemical properties that allow for the creation of complex molecules. This versatility makes it a valuable asset in medicinal chemistry for the development of new therapeutic agents.
Synthesis of β-Lactams
N-(2-methoxyphenyl)glycine: is used in the synthesis of β-lactams, a class of antibiotics . The modifications of the β-lactam nucleus, which include substituents linked to the nitrogen and carbon atoms, are essential for the biological activity of these antibiotics. This compound’s role in the synthesis of β-lactams highlights its importance in contributing to the fight against bacterial resistance.
Bioconjugation in Protein Chemistry
The compound finds application in site-specific bioconjugation of proteins . It is used to modify proteins at the N-terminus, which is a strategy to alter proteins’ properties for various applications, including therapeutic use. This method ensures uniformity and preserves protein integrity, which is vital in biopharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 2-((2-Methoxyphenyl)amino)acetic acid, also known as N-(2-methoxyphenyl)glycine, is Glycine . Glycine is an amino acid that has several roles in the body, including the production of proteins and as a neurotransmitter.
Mode of Action
2-((2-Methoxyphenyl)amino)acetic acid is a derivative of Glycine . As an ergogenic supplement, it influences the secretion of anabolic hormones, provides fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage .
Result of Action
The molecular and cellular effects of 2-((2-Methoxyphenyl)amino)acetic acid are likely to be related to its role as an ergogenic supplement. It may enhance physical performance, mental function, and protect against exercise-induced muscle damage .
properties
IUPAC Name |
2-(2-methoxyanilino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-8-5-3-2-4-7(8)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMOCHGNKTXIBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428497 | |
Record name | 2-((2-Methoxyphenyl)amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94800-23-4 | |
Record name | 2-((2-Methoxyphenyl)amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-METHOXYANILINO)ACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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